4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves multiple steps, each requiring specific reagents and conditions
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of Substituents: The tert-butylphenyl, chloro-hydroxy-methylphenyl, and pyridinylmethyl groups are introduced through a series of substitution reactions. Each step requires specific reagents, such as halogenating agents, and conditions, such as temperature and pH control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core or the substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide (NaN3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
- 4-tert-butyl-benzoic acid 4-((4-chloro-phenylimino)-methyl)-phenyl ester
Uniqueness
Compared to similar compounds, 4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved material characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H27ClN4O2 |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H27ClN4O2/c1-16-12-22(34)20(13-21(16)29)24-23-25(32-31-24)27(35)33(15-17-6-5-11-30-14-17)26(23)18-7-9-19(10-8-18)28(2,3)4/h5-14,26,34H,15H2,1-4H3,(H,31,32) |
InChI Key |
MRSLPYIHFHQZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)C(C)(C)C)O |
Origin of Product |
United States |
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